(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
Description
Properties
IUPAC Name |
benzyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c22-18(24-14-16-9-5-2-6-10-16)11-12-21-19(23)17(26-20(21)25)13-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2/b17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDONTLHKYNYKX-LGMDPLHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodanine Core Formation
The thiazolidinone (rhodanine) scaffold is typically synthesized via cyclization of β-aminopropanoic acid derivatives with carbon disulfide and carbonyl compounds. For the target ester, benzyl 3-aminopropanoate serves as the starting material:
Synthesis of benzyl 3-aminopropanoate :
Cyclization to rhodanine :
Esterification and Protecting Group Strategies
If the propanoic acid is synthesized first (e.g., as in), esterification with benzyl alcohol is required:
Acid-Catalyzed Fischer Esterification :
Coupling Reagent-Mediated Esterification :
Comparative Analysis of Synthetic Routes
Key Observations :
- Route A minimizes side reactions by introducing the ester early but requires stable intermediates.
- One-pot methods (e.g., using morpholine and acrylates) streamline synthesis but demand precise temperature control.
Advanced Mechanistic Insights
Role of Morpholine in Tandem Reactions
Morpholine acts as a dual catalyst in one-pot syntheses:
Solvent Effects on Stereoselectivity
- Toluene : Enhances Z selectivity due to non-polar environment favoring staggered conformations.
- Ethanol : Moderates selectivity but improves solubility of polar intermediates.
Industrial-Scale Considerations
Process Optimization
Purification Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves Z/E isomers.
- Recrystallization : Ethanol/water mixtures yield high-purity (>98%) product.
Emerging Methodologies
Photochemical Activation
UV irradiation (λ = 365 nm) accelerates Knoevenagel condensation, achieving 90% conversion in 1 h.
Enzymatic Esterification
Lipase-catalyzed esterification (e.g., CAL-B) under mild conditions (40°C, pH 7) avoids acid-sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzylidene group.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves the reaction of thiazolidinone derivatives with benzaldehyde in the presence of suitable catalysts. The compound is characterized by its thiazolidinone core, which is known for its versatility in medicinal applications.
Table 1: Synthesis Summary
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Thiazolidinone + Benzaldehyde | Reflux in acetic acid | 90-94% |
| 2 | Thiazolidinone + Amines | Methanol, potassium carbonate | 92-96% |
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess activity against various strains of bacteria and fungi. Notably, derivatives have been tested against Mycobacterium tuberculosis, showcasing promising antitubercular properties with minimal cytotoxicity towards human cell lines .
Anticancer Activity
The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have demonstrated that thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers . The mechanism often involves the modulation of signaling pathways responsible for cell survival and growth.
Antidiabetic Properties
Thiazolidinones are recognized for their insulin-sensitizing effects, making them candidates for diabetes treatment. Compounds like this compound may enhance glucose uptake in cells, thus contributing to blood sugar regulation .
Anti-inflammatory Effects
Emerging studies suggest that these compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazolidinone derivatives, including this compound:
Case Study 1: Antimycobacterial Activity
A study synthesized various thiazolidinones and evaluated their activity against M. tuberculosis. Compounds showed varying degrees of effectiveness, with some achieving IC50 values in the low micromolar range .
Case Study 2: Cancer Cell Line Studies
In another investigation, derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that certain thiazolidinones could significantly reduce cell viability at concentrations as low as 10 µM, suggesting a strong potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of (Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets. For example, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing it from dephosphorylating its substrates. This can lead to increased insulin sensitivity and improved glucose homeostasis. Similarly, as an aldose reductase inhibitor, it prevents the conversion of glucose to sorbitol, which can help mitigate complications associated with diabetes.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoate group.
(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Uniqueness
(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is unique due to its specific ester group, which can influence its biological activity and pharmacokinetic properties. The presence of the benzyl group can enhance its ability to interact with hydrophobic pockets in target proteins, potentially increasing its potency as an inhibitor.
Biological Activity
(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its biological significance. The thiazolidinone ring structure contributes to its interaction with various biological targets, influencing its pharmacological properties.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Thiazolidinone with a benzylidene substituent |
| Functional Groups | Benzyl, thioxo, and carbonyl groups |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazolidine ring and the benzylidene moiety are critical for binding to enzymes and receptors involved in key biochemical pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cell signaling pathways related to growth and metabolism .
- Mitochondrial Function : Studies indicate that derivatives of thiazolidinediones can modulate mitochondrial respiration, suggesting a role in energy metabolism .
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : It has been noted for its ability to inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.
Case Studies
- Drosophila Model : In studies using Drosophila melanogaster, this compound demonstrated improved survival rates under high-fat diet conditions, indicating potential metabolic benefits .
- Cytotoxicity Studies : In vitro assays have shown that certain analogues of the compound possess cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with other thiazolidinedione derivatives is presented below.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate?
- Methodological Answer: Synthesis typically involves condensation of a thiazolidinone precursor with a benzylidene derivative. Key steps include:
- Knoevenagel condensation: Reaction of 2-thioxothiazolidin-4-one with benzaldehyde derivatives under basic conditions (e.g., piperidine or K2CO3) in ethanol or acetonitrile .
- Esterification: Subsequent coupling with benzyl propanoate using carbodiimide-based reagents (e.g., DCC/DMAP) to stabilize the ester bond .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol or ethanol) achieves >95% purity .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer:
- Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR confirms stereochemistry (Z-configuration) via coupling constants and chemical shifts of the benzylidene proton (δ ~7.5–8.0 ppm) and thioxo group (δ ~190–200 ppm in <sup>13</sup>C) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for C20H17NO3S2) .
- IR Spectroscopy: Peaks at ~1700 cm<sup>-1</sup> (C=O), 1250 cm<sup>-1</sup> (C=S), and 1600 cm<sup>-1</sup> (C=N) confirm functional groups .
Q. What stability considerations are critical during storage?
- Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the benzylidene moiety .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid ester hydrolysis .
- Solvent Compatibility: Avoid DMSO for long-term storage; use anhydrous DCM or THF instead .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
- Methodological Answer:
- Core Modifications: Replace the benzylidene group with electron-withdrawing substituents (e.g., 4-Cl or 4-F) to improve electrophilicity and target binding .
- Ester vs. Acid: Hydrolyze the benzyl ester to the free propanoic acid for improved solubility in biological assays .
- Thioxo Group: Substitute sulfur with oxygen (C=O) to compare thiazolidinone vs. oxazolidinone activity .
- Example: A 4-fluorobenzylidene analog showed 2.5× higher enzyme inhibition (IC50 = 12 µM vs. 30 µM for parent compound) in kinase assays .
Q. What strategies resolve contradictory data in biological activity studies?
- Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .
- Solvent Effects: Compare DMSO (0.1% v/v) and PBS solubility to rule out solvent interference in IC50 measurements .
- Orthogonal Validation: Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with PPAR-γ or HDAC8, focusing on hydrogen bonding with the thioxo group and π-π stacking of the benzylidene .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex, particularly at the active site .
- Free Energy Calculations: MM-PBSA analysis quantifies binding affinity (ΔG) for lead optimization .
Q. What analytical methods quantify degradation products under physiological conditions?
- Methodological Answer:
- HPLC-MS/MS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify hydrolysis products (e.g., free propanoic acid) .
- Kinetic Studies: Monitor degradation at pH 7.4 (PBS, 37°C) over 48 hours; calculate half-life (t1/2) using first-order kinetics .
- Metabolite Profiling: Incubate with liver microsomes (human/rat) to detect phase I/II metabolites .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound?
- Answer:
- PPE: Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
- Waste Disposal: Neutralize acidic byproducts with NaHCO3 before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
